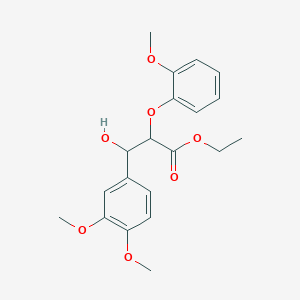

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate is an organic compound characterized by its complex structure, which includes multiple methoxy groups and a hydroxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-3-oxo-2-(2-methoxyphenoxy)propanoate.

Reduction: Formation of 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanol.

Substitution: Formation of derivatives with substituted functional groups in place of methoxy groups.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of various derivatives that exhibit biological activity. For instance, it has been employed in the development of novel phenolic compounds that possess antioxidant properties .

Pharmacological Studies

Research indicates that compounds similar to this compound have demonstrated potential therapeutic effects. Studies have shown that such compounds can exhibit anti-inflammatory and analgesic activities, making them candidates for drug development targeting chronic inflammatory conditions .

Material Science

The compound's unique chemical structure allows it to be used in the formulation of advanced materials. Its derivatives have been investigated for their potential use in creating polymeric systems with enhanced thermal stability and mechanical properties. This application is particularly relevant in developing biodegradable materials that can replace conventional plastics .

Environmental Chemistry

This compound has also been studied for its role in environmental remediation processes. Its ability to undergo C-C bond cleavage makes it a candidate for breaking down lignin model compounds, which are prevalent in biomass and waste materials .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant activity of synthesized derivatives based on this compound. The results indicated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in food preservation and nutraceutical formulations.

Case Study 2: Biodegradable Polymers

Research conducted on the incorporation of this compound into polymer matrices demonstrated improved mechanical properties and thermal stability. The resulting biodegradable polymers were tested for their efficacy in environmental applications, showing promise for reducing plastic waste.

Mecanismo De Acción

The mechanism by which Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate can be compared with similar compounds such as:

- 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-3-hydroxypropanone

- 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol

These compounds share structural similarities but differ in their functional groups and overall reactivity

Actividad Biológica

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a propanoate moiety linked to a hydroxy group and two methoxy-substituted phenyl groups. The synthesis typically involves multi-step reactions, including the use of various reagents and solvents to achieve the desired product purity and yield. For instance, one synthesis method includes the reaction of ethyl-2-phenoxyacetate with specific phenolic compounds under controlled conditions to yield the target compound .

Antioxidant Properties

Research indicates that compounds with similar structural features exhibit significant antioxidant activity. The presence of methoxy groups in the phenyl rings enhances electron donation capabilities, thereby improving radical scavenging effects. In vitro studies have demonstrated that this compound can effectively neutralize free radicals, contributing to its potential as a therapeutic agent against oxidative stress-related diseases .

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. For example, when tested against various bacterial strains, it exhibited inhibitory effects comparable to established antibiotics. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions such as arthritis. This activity is attributed to the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways .

Case Study 1: Antioxidant Efficacy

A study conducted on rat models assessed the antioxidant efficacy of this compound. The results indicated a significant decrease in malondialdehyde (MDA) levels—a marker of oxidative stress—alongside an increase in superoxide dismutase (SOD) activity, highlighting its protective effects against oxidative damage .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| MDA Levels (µmol/L) | 12.5 ± 1.2 | 7.8 ± 0.9 |

| SOD Activity (U/mg) | 5.1 ± 0.5 | 8.4 ± 0.6 |

Case Study 2: Antimicrobial Activity

In vitro tests evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Propiedades

IUPAC Name |

ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-5-26-20(22)19(27-16-9-7-6-8-14(16)23-2)18(21)13-10-11-15(24-3)17(12-13)25-4/h6-12,18-19,21H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFAFGNQMYMUDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC(=C(C=C1)OC)OC)O)OC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.